![molecular formula C13H15ClN2O2 B2663901 (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 2035001-12-6](/img/structure/B2663901.png)
(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one
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Description
(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one, also known as CP-945,598, is a small molecule inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. CP-945,598 has been studied for its potential use in the treatment of inflammatory diseases, such as arthritis.
Scientific Research Applications
Synthetic Chemistry Applications
This compound is involved in the development of novel synthetic methodologies and the synthesis of complex molecules. For example, research has explored the synthesis of tetrasubstituted NH-pyrroles, which are valuable in medicinal chemistry due to their biological activity. A study demonstrated a three-step synthesis of these tetrasubstituted NH-pyrroles, highlighting the utility of buta-1,3-dienes with electron-withdrawing groups in reactions with nitrogen-based nucleophiles, yielding compounds with potential pharmacological applications (Reekie et al., 2016).
Material Science Applications
In material science, the compound's derivatives have been investigated for their potential in creating advanced materials. One study focused on the photo-oxidation of pyrrole, a related reaction that contributes to understanding the stability and reactivity of pyrrole-based materials under light exposure. This knowledge is crucial for designing light-responsive materials and understanding their degradation pathways (Bernheim & Morgan, 1939).
Molecular Interaction Studies
The compound and its derivatives have been used to study molecular interactions, such as hydrogen bonding and electron transfer. For instance, research into the topological features and electronic structure of pyrrolo[2,3-b]pyridine derivatives provided insights into their bonding schemes and the nature of intermolecular interactions. These studies are fundamental for designing molecules with desired properties for catalysis, sensors, and other applications (Hazra et al., 2012).
properties
IUPAC Name |
(E)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-2-3-13(17)16-7-5-10(9-16)18-12-4-6-15-8-11(12)14/h2-4,6,8,10H,5,7,9H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKVMRLHXOPASO-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one |
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